molecular formula C17H24FNO3 B13547785 Tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13547785
M. Wt: 309.4 g/mol
InChI Key: BIMDSSKYRZMPRX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorobenzyl group, and a hydroxypiperidine moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.

    Addition of the tert-butyl group: The tert-butyl group is added through an alkylation reaction using tert-butyl halide.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, typically using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-chlorobenzyl)-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl 4-(3-bromobenzyl)-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl 4-(3-methylbenzyl)-4-hydroxypiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom imparts distinct electronic properties, enhancing the compound’s reactivity and binding interactions. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s overall stability and reactivity.

Properties

Molecular Formula

C17H24FNO3

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C17H24FNO3/c1-16(2,3)22-15(20)19-9-7-17(21,8-10-19)12-13-5-4-6-14(18)11-13/h4-6,11,21H,7-10,12H2,1-3H3

InChI Key

BIMDSSKYRZMPRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)F)O

Origin of Product

United States

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